molecular formula C10H5Cl2FN2 B1625192 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine CAS No. 833472-84-7

2,4-Dichloro-6-(4-fluorophenyl)pyrimidine

Cat. No. B1625192
CAS RN: 833472-84-7
M. Wt: 243.06 g/mol
InChI Key: QQLFWYQWFPLRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4-Dichloro-6-(4-fluorophenyl)pyrimidine” is a chemical compound with the molecular formula C10H5Cl2FN2 . It is a type of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of pyrimidines, including “2,4-Dichloro-6-(4-fluorophenyl)pyrimidine”, involves several steps. In one approach, 4-chloro- and 2,4-dichloro-5-(β-chloroethyl)pyrimidine analogs were obtained in the first step. In the next step, several 4-alkyl(aryl)amino-5-(β-chloroethyl)pyrimidine derivatives were reported, which were subsequently transformed into 5,6-dihydropyrrolo[2,3-d]pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-6-(4-fluorophenyl)pyrimidine” can be represented by the SMILES string Nc1cc(nc(N)n1)-c2ccc(F)cc2 . This indicates that the compound contains a pyrimidine ring with two chlorine atoms and a phenyl ring with a fluorine atom.


Chemical Reactions Analysis

Pyrimidines, including “2,4-Dichloro-6-(4-fluorophenyl)pyrimidine”, are known to undergo a variety of chemical reactions. For instance, they can participate in nucleophilic aromatic substitution (SNAr) reactions, which are a general approach to the synthesis of a wide variety of pyrimidine derivatives .

Scientific Research Applications

Potential as a Diagnostic Tool

Due to its unique chemical structure, 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine could serve as a diagnostic probe or imaging agent. Researchers have explored its binding affinity to specific cellular targets, making it a candidate for molecular imaging in disease diagnosis.

These applications highlight the versatility of this compound, but ongoing research is essential to fully unlock its therapeutic potential. Keep in mind that while promising, some of these applications are still in preclinical stages. 🌟

properties

IUPAC Name

2,4-dichloro-6-(4-fluorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2FN2/c11-9-5-8(14-10(12)15-9)6-1-3-7(13)4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLFWYQWFPLRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469828
Record name 2,4-dichloro-6-(4-fluorophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-(4-fluorophenyl)pyrimidine

CAS RN

833472-84-7
Record name 2,4-dichloro-6-(4-fluorophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve 4-fluorobromobenzene (8.75 g, 0.05 moles) in anhydrous ether (80 mL) under nitrogen atmosphere and cool to −78° C. Add dropwise 1.6 M n-BuLi (34 mL, 0.055 moles) and stir at −78° C. for 45 min. Dissolve 2,4-dichloropyrimidine (7.45 g, 0.05 moles) in Et2O (100 mL) and add dropwise to the reaction mixture. Warm the reaction mixture to −30° C. and stir at this temperature for 30 min followed by 0° C. for 30 min. Quench the reaction mixture with AcOH (3.15 mL, 0.055 moles) and water (0.5 mL, 0.027 moles) dissolved in THF (5.0 mL). Add dropwise a THF (40 mL) solution of DDQ (11.9 g, 0.053 moles) to the reaction mixture. Bring the reaction mixture to room temperature and stir at room temperature for 30 min. Cool the reaction mixture to 0° C., add 3.0 N aq. NaOH (35 mL) and stir for 30 min. Decant the organic layer from the reaction mixture and wash the brown solid with Et2O (3×100 mL). Combine the organic layers, wash several times with saturated NaCl solution and dry with MgSO4. Filter and evaporate under vacuum to afford a brown colored solid. Purify by flash column chromatography using 5% EtOAc/hexane to afford the title product as a white solid.
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
11.9 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
8.75 g
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
34 mL
Type
reactant
Reaction Step Four
Quantity
7.45 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
3.15 mL
Type
reactant
Reaction Step Six
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Six
Name
Quantity
35 mL
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-(4-fluorophenyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-6-(4-fluorophenyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-6-(4-fluorophenyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
2,4-Dichloro-6-(4-fluorophenyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
2,4-Dichloro-6-(4-fluorophenyl)pyrimidine
Reactant of Route 6
Reactant of Route 6
2,4-Dichloro-6-(4-fluorophenyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.